Contezolid
Overview
Description
It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae . Contezolid has shown promise in treating complicated skin and soft tissue infections (cSSTI) and has a significantly improved safety profile compared to other oxazolidinones .
Preparation Methods
Synthetic Routes and Reaction Conditions: Contezolid is synthesized through a series of chemical reactions involving the formation of an oxazolidinone ring. The key steps include the condensation of an isoxazole derivative with a trifluoromethyl-substituted benzaldehyde, followed by cyclization to form the oxazolidinone core . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification steps, and quality control measures to ensure the final product meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Contezolid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative ring-opening of the 2,3-dihydropyridin-4-one (DHPO) ring, which is catalyzed by non-P450 enzymes .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and oxidizing agents. The oxidative ring-opening reaction, for example, involves flavin-containing monooxygenase (FMO) and other non-P450 enzymes .
Major Products Formed: The major products formed from the reactions of this compound include hydroxyethyl amino propionic acid and carboxymethyl amino propionic acid, which are metabolites generated through the oxidative ring-opening of the DHPO ring .
Scientific Research Applications
Contezolid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the synthesis and reactions of oxazolidinones . In biology and medicine, this compound is used to investigate the mechanisms of antibiotic resistance and to develop new treatments for resistant bacterial infections .
Mechanism of Action
Contezolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting the growth of bacteria . This mechanism is similar to that of other oxazolidinones, but this compound has a reduced potential for myelosuppression and monoamine oxidase inhibition (MAOI), making it a safer alternative .
Comparison with Similar Compounds
Contezolid is part of the oxazolidinone class of antibiotics, which includes other compounds such as linezolid and tedizolid phosphate . Compared to these compounds, this compound has a unique chemical structure that confers improved safety and efficacy. For example, it has a lower potential for myelosuppression and MAOI compared to linezolid . Additionally, this compound has shown comparable or better efficacy against resistant Gram-positive pathogens .
List of Similar Compounds:- Linezolid
- Tedizolid phosphate
- Sutezolid
This compound stands out among these compounds due to its improved safety profile and potent activity against resistant bacterial strains .
Properties
IUPAC Name |
(5S)-5-[(1,2-oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O4/c19-12-7-13(15(20)16(21)17(12)24-4-1-10(26)2-5-24)25-9-11(29-18(25)27)8-22-14-3-6-28-23-14/h1,3-4,6-7,11H,2,5,8-9H2,(H,22,23)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULYVXZZUMRQAX-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CNC4=NOC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CNC4=NOC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112968-42-9 | |
Record name | Contezolid [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1112968429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MRX-I | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CONTEZOLID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B669M62ELP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.